
MARCKS Peptide(151-175), Phosphorylated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MARCKS Peptide(151-175), Phosphorylated is a phosphorylated peptide corresponding to the basic effector domain of myristoylated alanine-rich protein kinase C substrate protein (MARCKS). Phosphorylation of MARCKS Peptide (151-175) reverses its inhibition of phospholipase C (PLC)-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Scientific Research Applications
Coagulation and Hemostasis
MARCKS peptides have been shown to inhibit coagulation processes by antagonizing the binding of coagulation factors to PS on activated platelets. Research indicates that these peptides can significantly reduce fibrin formation and inhibit prothrombinase activity, which is crucial for blood coagulation. In studies involving whole blood under flow conditions, phosphorylated MARCKS peptides colocalized with adherent platelets and inhibited fibrin cross-linking, demonstrating their potential as therapeutic agents in managing bleeding disorders or thrombotic conditions .
Study | Findings | Implications |
---|---|---|
Nature Study (2017) | MARCKS peptides block factor Xa binding to PS | Potential therapeutic for bleeding disorders |
PMC Article (2018) | Inhibition of prothrombinase activity by MARCKS ED | Insights into anticoagulant therapy development |
Lung Disease Therapeutics
The MARCKS ED has been implicated in the pathophysiology of lung diseases. It has been reported to sequester lipopolysaccharide (LPS), thereby modulating inflammatory responses. In models of airway inflammation, the phosphorylated form of MARCKS ED has shown efficacy in reducing mucus secretion and inflammation, suggesting its potential as a therapeutic agent for conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
Research Focus | Outcome | Therapeutic Potential |
---|---|---|
MARCKS and LPS Interaction | Decreased inflammation in lung models | Treatment for asthma/COPD |
MANS Peptide Comparison | Enhanced solubility and efficacy of MARCKS ED | Development of new airway therapeutics |
Cellular Signaling Modulation
MARCKS plays a critical role in regulating intracellular signaling pathways. The phosphorylation state of MARCKS influences its interaction with PIP2 and calmodulin, affecting downstream signaling cascades involved in cell motility and migration. Studies have demonstrated that inhibiting MARCKS phosphorylation can significantly impact mucin secretion in airway epithelial cells, highlighting its role as a negative regulator of inflammatory signaling .
Application | Mechanism | Significance |
---|---|---|
Inhibition of Mucin Secretion | MARCKS phosphorylation modulation | Insight into mucosal immunity regulation |
Cell Migration Studies | Interaction with PIP2 and calmodulin | Understanding cancer metastasis mechanisms |
Neurological Research
Recent findings suggest that MARCKS phosphorylation is associated with neuronal degeneration in diseases such as Alzheimer's. The peptide's role in modulating synaptic function and neuroinflammation positions it as a target for therapeutic strategies aimed at neuroprotection .
Research Area | Findings | Clinical Relevance |
---|---|---|
Alzheimer's Disease Studies | Phosphorylation linked to neuronal degeneration | Potential target for neuroprotective therapies |
Neurotransmitter Release Modulation | Regulation by MARCKS peptides | Insights into synaptic plasticity |
Case Study 1: Anticoagulant Properties
A study conducted using surface plasmon resonance demonstrated that D-MARCKS ED could reduce factor Xa binding to PS by approximately 50%. This finding supports the potential use of phosphorylated MARCKS peptides in developing novel anticoagulant therapies .
Case Study 2: Inflammatory Response Regulation
In an experimental model involving human bronchial epithelial cells, treatment with phosphorylated MARCKS ED resulted in a significant reduction in mucin hypersecretion upon PKC activation. This indicates the peptide's utility in managing inflammatory responses associated with respiratory diseases .
Properties
Molecular Formula |
C₁₄₇H₂₄₆N₄₁O₄₀P₃ |
---|---|
Molecular Weight |
3320.80 |
sequence |
One Letter Code: KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.